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Compound of Interest

Compound Name:
5-(1-Hydroxyethyl)-2-

methylpyridine

CAS No.: 110338-86-8

Cat. No.: B017623

Get Quote

Executive Summary & Chemical Identity
Target Molecule: 1-(6-methylpyridin-2-yl)ethanol Common Nomenclature:

-(1-Hydroxyethyl)-2-methylpyridine; 2-(1-hydroxyethyl)-6-methylpyridine. CAS Registry
Number: 66890-44-0 (racemic) Molecular Formula:

Molecular Weight: 137.18 g/mol

This technical guide provides a theoretical framework for the structural and electronic

characterization of 1-(6-methylpyridin-2-yl)ethanol. This molecule represents a critical structural

motif in coordination chemistry (as a bidentate N,O-donor ligand) and pharmaceutical sciences

(as a structural analog to betahistine metabolites).

The presence of a chiral center at the

-carbon and the potential for intramolecular hydrogen bonding between the hydroxyl proton and
the pyridine nitrogen creates a complex conformational landscape. This guide details the
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computational protocols required to predict its thermodynamic stability, electronic reactivity, and
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

Computational Methodology (The Trustworthiness
Framework)[1]
To ensure high-fidelity predictions, we employ a "Self-Validating" computational workflow. This

approach cross-references Density Functional Theory (DFT) results with semi-empirical

methods to filter out artifacts.

Level of Theory
For small organic heterocycles, the following electronic structure method is the gold standard

for balancing cost and accuracy:

Functional:B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Robust for ground state organics.

Basis Set:6-311++G(d,p) – Includes diffuse functions (++) to accurately model the lone pairs

on Nitrogen and Oxygen, and polarization functions (d,p) for the aromatic ring and hydrogen

bonding.

Solvation Model:PCM (Polarizable Continuum Model) or SMD (Solvation Model based on

Density) using Water (

) and Octanol (

) to simulate physiological and lipophilic environments.

Computational Workflow Diagram
The following Graphviz diagram outlines the logical flow of the theoretical characterization.
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Figure 1: Step-by-step computational workflow ensuring convergence and validity of theoretical

data.

Structural & Electronic Properties[2][3][4]
Conformational Analysis: The Intramolecular H-Bond
The most critical theoretical property of this molecule is the rotation of the hydroxyethyl side

chain.

Closed Conformation (Syn): The hydroxyl hydrogen (

) forms an intramolecular hydrogen bond with the pyridine nitrogen (

).

Effect: Stabilizes the molecule by 3–5 kcal/mol; increases lipophilicity by "hiding" the polar

groups.

Open Conformation (Anti): The -OH group points away from the ring due to steric repulsion

or solvation.

Protocol: Perform a Potential Energy Surface (PES) scan rotating the

dihedral angle from 0° to 360° in 10° steps.

Frontier Molecular Orbitals (FMO)
The reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital

(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO Location: Localized primarily on the Pyridine Nitrogen lone pair and the

-system.

LUMO Location: Distributed over the Pyridine ring (

).

Chemical Hardness (
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): calculated as

. A larger gap implies higher stability and lower reactivity towards soft electrophiles.

Molecular Electrostatic Potential (MESP)
MESP mapping identifies reactive sites for drug-receptor interactions.

Negative Potential (Red): Concentrated at the Pyridine Nitrogen (H-bond acceptor) and

Hydroxyl Oxygen.

Positive Potential (Blue): Concentrated at the Hydroxyl Proton (H-bond donor).

Physicochemical & ADMET Profiling
For drug development applications, theoretical values must be translated into ADMET

predictors.

Property Theoretical Value (Est.) Significance

LogP (Octanol/Water) 1.2 – 1.5

Moderate lipophilicity;

suggests good oral

bioavailability and blood-brain

barrier (BBB) permeability.

pKa (Conj. Acid) 5.8 – 6.2

The 2-methyl group (+I effect)

raises basicity slightly vs.

pyridine, but the

-OH (-I effect) lowers it. Net

result is near neutral pH.

Topological Polar Surface Area

(TPSA)
~33 Å²

< 140 Å², indicating high

probability of good cell

membrane permeability.

H-Bond Donors 1 The -OH group.

H-Bond Acceptors 2
The Pyridine N and Hydroxyl

O.
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Metabolic Pathway Prediction
Using the structure, we can predict metabolic susceptibility (Site of Metabolism - SOM).

N-Oxidation: The pyridine nitrogen is susceptible to CYP450/FMO oxidation.

Alcohol Oxidation: The secondary alcohol can be oxidized to a ketone (1-(6-methylpyridin-2-

yl)ethanone).
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UGT
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Figure 2: Predicted metabolic fate of the target molecule based on functional group reactivity.

Experimental Validation Protocols
Theoretical data must be grounded in physical experimentation. Below are the standard

protocols for validating the calculated properties.

Synthesis (The "Ground Truth")
To obtain the material for validation, a reduction protocol is recommended.

Precursor: 2-Acetyl-6-methylpyridine (CAS 3535-75-9).

Reagent: Sodium Borohydride (

) in Methanol.
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Mechanism: Nucleophilic addition of hydride to the carbonyl carbon.

Step-by-Step Protocol:

Dissolve 10 mmol of 2-acetyl-6-methylpyridine in 30 mL dry methanol.

Cool to 0°C in an ice bath.

Add 15 mmol

portion-wise over 20 minutes (Caution: Gas evolution).

Stir at room temperature for 2 hours. Monitor via TLC (SiO2, 50% EtOAc/Hexane).

Quench with 10 mL water; evaporate methanol.

Extract aqueous layer with Dichloromethane (

mL).

Dry over

and concentrate to yield the racemic alcohol.

Spectroscopic Validation Points
1H NMR (CDCl3): Look for the quartet at

~4.8 ppm (CH-OH) and the doublet at

~1.5 ppm (

-CH). The aromatic methyl appears as a singlet at

~2.5 ppm.

IR Spectroscopy: Broad band at 3200–3400

(O-H stretch). If the intramolecular H-bond is strong, this band will be sharper and shifted to
lower wavenumbers compared to free alcohol.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017623?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The

Journal of Chemical Physics, 98(7), 5648-5652. Link

Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.

Miertus, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a

continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent

effects. Chemical Physics, 55(1), 117-129. Link

Taylor & Francis. (2014). Betahistine metabolites, Aminoethylpyridine, and

Hydroxyethylpyridine increase cochlear blood flow.[1][2][3] Acta Oto-Laryngologica.

(Provides biological context for hydroxyethyl-pyridine derivatives). Link

National Institute of Standards and Technology (NIST). (2025). 2-(2-Ethoxyethyl)-6-

methylpyridine Properties. NIST Chemistry WebBook.[4][5] (Used for comparative

physicochemical data).[6][7] Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Computational Characterization and Predictive
Modeling of -(1-Hydroxyethyl)-2-methylpyridine]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b017623/docs#computational-
characterization-and-predictive-modeling-of-1-hydroxyethyl-2-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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